molecular formula C24H26N4O5S B4930435 5-[4-(benzenesulfonyl)piperazin-1-yl]-2-nitro-N-(2-phenoxyethyl)aniline

5-[4-(benzenesulfonyl)piperazin-1-yl]-2-nitro-N-(2-phenoxyethyl)aniline

Cat. No.: B4930435
M. Wt: 482.6 g/mol
InChI Key: ULFHLLWINPQIKN-UHFFFAOYSA-N
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Description

5-[4-(benzenesulfonyl)piperazin-1-yl]-2-nitro-N-(2-phenoxyethyl)aniline is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperazine ring substituted with a benzenesulfonyl group, a nitro group, and a phenoxyethyl group. Its unique structure makes it a valuable subject for studies in medicinal chemistry, pharmacology, and materials science.

Properties

IUPAC Name

5-[4-(benzenesulfonyl)piperazin-1-yl]-2-nitro-N-(2-phenoxyethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O5S/c29-28(30)24-12-11-20(19-23(24)25-13-18-33-21-7-3-1-4-8-21)26-14-16-27(17-15-26)34(31,32)22-9-5-2-6-10-22/h1-12,19,25H,13-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULFHLLWINPQIKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=C(C=C2)[N+](=O)[O-])NCCOC3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(benzenesulfonyl)piperazin-1-yl]-2-nitro-N-(2-phenoxyethyl)aniline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.

    Introduction of the Benzenesulfonyl Group: The piperazine ring is then reacted with benzenesulfonyl chloride in the presence of a base such as triethylamine to introduce the benzenesulfonyl group.

    Nitration: The aromatic ring is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group.

    Phenoxyethyl Substitution: Finally, the phenoxyethyl group is introduced through a nucleophilic substitution reaction using phenoxyethyl bromide and a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-[4-(benzenesulfonyl)piperazin-1-yl]-2-nitro-N-(2-phenoxyethyl)aniline undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The phenoxyethyl group can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The benzenesulfonyl group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols, bases like potassium carbonate.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Reduction: 5-[4-(benzenesulfonyl)piperazin-1-yl]-2-amino-N-(2-phenoxyethyl)aniline.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Benzenesulfonic acid and the corresponding piperazine derivative.

Scientific Research Applications

5-[4-(benzenesulfonyl)piperazin-1-yl]-2-nitro-N-(2-phenoxyethyl)aniline has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly as a ligand for various receptors.

    Biological Studies: Its interactions with biological targets are investigated to understand its potential therapeutic effects.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.

    Chemical Biology: It is used as a probe to study biochemical pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 5-[4-(benzenesulfonyl)piperazin-1-yl]-2-nitro-N-(2-phenoxyethyl)aniline involves its interaction with specific molecular targets. The compound may act as a ligand for certain receptors, modulating their activity and influencing various cellular pathways. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    5-[4-(benzenesulfonyl)piperazin-1-yl]-2-aryloxazoles: These compounds share the piperazine and benzenesulfonyl moieties but differ in the aromatic substitution.

    5-[4-(benzenesulfonyl)piperazin-1-yl]-N-arylpentanamides: These compounds have a similar piperazine core but differ in the aliphatic substitution.

Uniqueness

5-[4-(benzenesulfonyl)piperazin-1-yl]-2-nitro-N-(2-phenoxyethyl)aniline is unique due to the combination of its nitro group and phenoxyethyl substitution, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for diverse research applications.

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